![molecular formula C10H24BrNO2S2 B561788 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide CAS No. 1041424-77-4](/img/structure/B561788.png)
6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide
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Description
6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide, also known as MSS-TMAB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a quaternary ammonium salt, composed of a nitrogen atom with three methyl groups and a sulfur atom linked to a bromide anion. MSS-TMAB has been used in a variety of laboratory experiments and scientific research applications, as it is a powerful and effective chemical compound with a variety of biochemical and physiological effects.
Scientific Research Applications
Enzyme Reactions and Inhibition
- Methanesulfonates including methanesulfonyl fluoride show reactions with acetylcholinesterase, forming inactive methaneusulfonyl-enzyme derivatives. Fluoride inhibits sulfonylation of the enzyme but not desulfonylation (Greenspan & Wilson, 1970).
- Methanesulfonyl fluoride's interaction with acetylcholinesterase is accelerated by substituted ammonium ions, influencing the enzyme's activity (Kitz & Wilson, 1963).
Synthesis and Chemical Reactions
- N-methanesulfonyl-2-(cyclohex-1-enyl)aniline reacts with various agents, leading to new compounds like 9-methanesulfonyl-tetrahydrocarbazole, demonstrating the compound's versatility in organic synthesis (Gataullin et al., 2003).
- 6,7-Dihydro-5H-dibenz[c,e]azepines, involving methanesulfonamides, show axial stereocontrol, illustrating the importance in stereochemical manipulations in organic compounds (Balgobin et al., 2017).
- Primary alcohols can be effectively sulfonylated with methanesulfonyl chloride, showcasing its role in safe and efficient chemical reactions (Tanabe et al., 1995).
Polymer and Material Science
- N-(Methanesulfonyl)azetidine polymerizes anionically at high temperatures, indicating its potential in polymer science and material engineering (Reisman et al., 2020).
properties
IUPAC Name |
trimethyl(6-methylsulfonylsulfanylhexyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2S2.BrH/c1-11(2,3)9-7-5-6-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCGBEOAIWDJBP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCSS(=O)(=O)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858539 |
Source
|
Record name | 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1041424-77-4 |
Source
|
Record name | 6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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